![molecular formula C10H8BrNO2S B2884027 Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 1809004-78-1](/img/structure/B2884027.png)
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1809004-78-1 . It has a molecular weight of 286.15 . The compound is typically stored at room temperature and protected from light . It is a solid in physical form .
Synthesis Analysis
The synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate or similar compounds often involves the variation of the substitution in the 4-position of the thienopyridine scaffold . For instance, replacement of the chlorine by hydrogen, fluorine, or bromine is well tolerated with all compounds registering an LLE >3 .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate . The InChI Code is 1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
The boiling point of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is 382.6°C at 760 mmHg . The compound appears as a light-yellow to brown powder or crystals .Scientific Research Applications
Chemical Synthesis
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is often used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure makes it valuable for constructing complex molecules.
Pharmaceutical Research
This compound may be used in the development of new drugs . For example, it could be used to synthesize potential inhibitors for certain proteins or enzymes, contributing to the development of new therapeutic strategies.
Computational Chemistry
This compound could be used in computational chemistry studies . For instance, it could be used to test and validate computational models of chemical reactions or molecular interactions.
Safety and Toxicology Studies
Like many chemical compounds, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate could be subject to safety and toxicology studies. These studies are crucial for understanding the potential risks associated with the use of this compound in various applications .
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
properties
IUPAC Name |
ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKEWABTRJANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2S1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.